5-chloro-N-ethyl-1,3-benzothiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-ethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with ethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiol derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
5-chloro-N-ethyl-1,3-benzothiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of 5-chloro-N-ethyl-1,3-benzothiazol-2-amine.
5-chloro-2-aminobenzothiazole: A closely related compound with similar chemical properties.
N-ethylbenzothiazol-2-amine: Another benzothiazole derivative with comparable applications.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an ethyl group on the benzothiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-chloro-N-ethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-11-9-12-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENKNLXLIFVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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